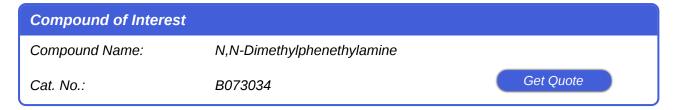


# N,N-Dimethylphenethylamine vs. Amphetamine: A Comparative Pharmacological and Toxicological Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **N,N-Dimethylphenethylamine** (N,N-DMPEA) and amphetamine, focusing on their pharmacological, toxicological, and pharmacokinetic profiles. The information is compiled from peer-reviewed scientific literature to support research and drug development activities.

#### Introduction

N,N-Dimethylphenethylamine (N,N-DMPEA) and amphetamine are both substituted phenethylamines with distinct pharmacological properties. Amphetamine is a well-characterized central nervous system (CNS) stimulant, widely known for its therapeutic use in Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, as well as its high potential for abuse.[1] Its mechanism of action primarily involves the release and reuptake inhibition of dopamine and norepinephrine.[2] N,N-DMPEA, on the other hand, is a less studied compound found in some workout and bodybuilding supplements.[3] It is reported to act as an agonist at the trace amine-associated receptor 1 (TAAR1) and as a substrate for monoamine oxidase B (MAO-B).[3][4] This guide presents a comparative analysis of these two compounds based on available experimental data.



# Pharmacodynamics: Receptor and Transporter Interactions

The primary pharmacological effects of N,N-DMPEA and amphetamine are dictated by their interactions with various receptors and transporters in the CNS.

# Receptor and Transporter Binding and Functional Activity

Amphetamine is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).[5] In contrast, quantitative data on the binding affinities (Ki) of N,N-DMPEA for these monoamine transporters are not readily available in the current scientific literature.

N,N-DMPEA has been identified as an agonist at the human trace amine-associated receptor 1 (TAAR1) and several adrenergic receptors.[4][6] Amphetamine is also known to be a TAAR1 agonist.[7]

Table 1: In Vitro Receptor and Transporter Activity of N,N-DMPEA and Amphetamine



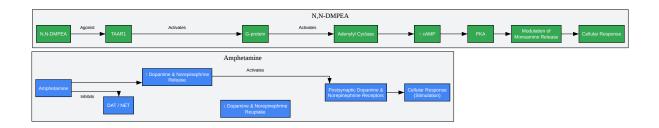
Compoun d	Target	Species	Assay Type	Value	Unit	Referenc e
N,N- DMPEA	hTAAR1	Human	Agonist Activity (EC50)	21	μМ	[4][6]
hADRα1B	Human	Agonist Activity (EC50)	5.7	μМ	[6]	
hADRα1D	Human	Agonist Activity (EC50)	8.4	μМ	[6]	
Amphetami ne	hDAT	Human	Inhibition (Ki)	~0.6	μМ	[5]
hNET	Human	Inhibition (Ki)	0.07 - 0.1	μМ	[5]	
hSERT	Human	Inhibition (Ki)	20 - 40	μМ	[5]	
rTAAR1	Rat	Agonist Activity (EC50)	Micromolar range	μМ	[7]	

Note: "h" denotes human and "r" denotes rat.

# **Signaling Pathways**

The distinct mechanisms of action of N,N-DMPEA and amphetamine result in different downstream signaling cascades. Amphetamine's primary action of increasing synaptic dopamine and norepinephrine leads to the activation of their respective signaling pathways. N,N-DMPEA's agonism at TAAR1 suggests a modulatory role on monoaminergic systems.





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Figure 1: Simplified signaling pathways for Amphetamine and N,N-DMPEA.

## In Vivo Effects: A Comparative Overview

Direct comparative in vivo studies of N,N-DMPEA and amphetamine are limited. However, data on the cardiovascular and locomotor effects of amphetamine in animal models are well-documented.

#### **Cardiovascular Effects**

Amphetamine is known to cause dose-dependent increases in blood pressure and heart rate. [8]

Table 2: In Vivo Cardiovascular Effects of Amphetamine in Rats

Compound	Effect	Dose	Value (ED50)	Unit	Reference
Amphetamine	Increase in Blood Pressure	0.1 - 3.0 mg/kg, s.c.	0.31	mg/kg	[8]



Note: Data for N,N-DMPEA is not currently available in the peer-reviewed literature.

### **Locomotor Activity**

Amphetamine typically produces a dose-dependent increase in locomotor activity in rodents.[8]

Table 3: In Vivo Locomotor Effects of Amphetamine in Rats

Compound	Effect	Dose	Observation	Reference
Amphetamine	Increased Locomotor Activity	0.1 - 3.0 mg/kg, s.c.	Dose-dependent increase	[8]

Note: Quantitative data such as ED50 for locomotor activity and comparative data for N,N-DMPEA are not currently available in the peer-reviewed literature.

#### **Pharmacokinetics**

The pharmacokinetic profiles of amphetamine and related stimulants have been extensively studied. Information on N,N-DMPEA is less comprehensive.

Table 4: Comparative Pharmacokinetic Parameters

Parameter	N,N-DMPEA	Amphetamine	Reference
Oral Bioavailability	Data not available	Good	[9]
Volume of Distribution	Data not available	~4 L/kg	[9]
Plasma Protein Binding	Data not available	< 20%	[9]
Elimination Half-life	Data not available	6 - 12 hours	[9]
Metabolism	MAO-B, CYP2D6	Hepatic (extensive)	[3][9]

### **Experimental Protocols**



#### In Vitro Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

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- Preparation of Materials:
  - Receptor source: Cell membranes from cell lines expressing the target receptor or tissue homogenates.
  - Radioligand: A specific radiolabeled ligand for the target receptor.
  - Test compound (unlabeled).
  - Incubation buffer.
  - Wash buffer.
  - Glass fiber filters.
  - Scintillation cocktail and counter.
- Assay Procedure:
  - A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in the incubation buffer.
  - Incubation is carried out at a specific temperature for a defined period to reach equilibrium.
  - The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
  - Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
  - The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis:

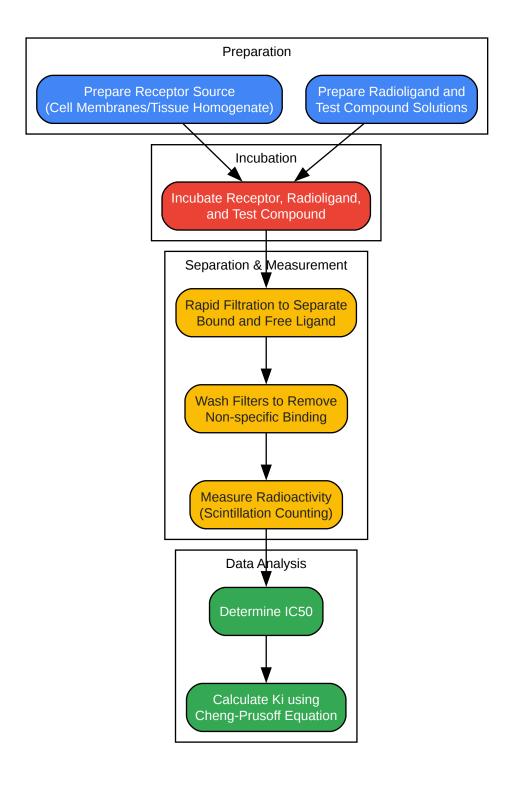




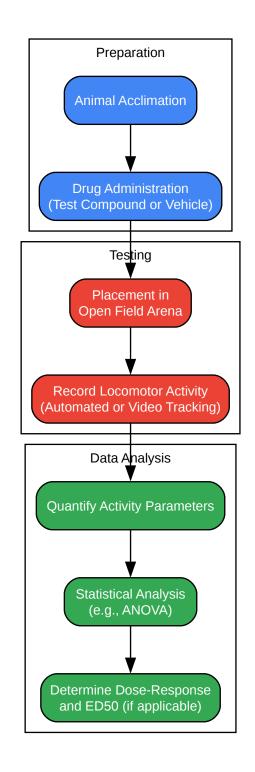


- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.









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